Cas no 1305711-29-8 (tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate)

tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate
- tert-butylN-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate
- Carbamic acid, N-[1-[3-(ethylamino)-1-oxobutyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate
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- MDL: MFCD18089606
- インチ: 1S/C16H31N3O3/c1-6-17-12(2)11-14(20)19-9-7-13(8-10-19)18-15(21)22-16(3,4)5/h12-13,17H,6-11H2,1-5H3,(H,18,21)
- InChIKey: OXFQGHOIGGMJGK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCN(C(CC(C)NCC)=O)CC1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 371
- XLogP3: 1.3
- トポロジー分子極性表面積: 70.7
tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-90019-1.0g |
tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate |
1305711-29-8 | 1.0g |
$0.0 | 2023-02-11 | ||
Enamine | EN300-90019-1g |
tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate |
1305711-29-8 | 1g |
$0.0 | 2023-09-01 |
tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamateに関する追加情報
Research Brief on tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate (CAS: 1305711-29-8)
The compound tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate (CAS: 1305711-29-8) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate as a key intermediate in the synthesis of novel pharmacologically active molecules. Its structural features, including the piperidine ring and carbamate moiety, make it a versatile scaffold for the development of compounds targeting various biological pathways. Researchers have explored its utility in the design of protease inhibitors, receptor modulators, and other therapeutic agents.
One of the most significant advancements involves the optimization of synthetic routes for this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis of tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate using a combination of solid-phase and solution-phase techniques. The study reported a purity of over 98%, which is critical for its application in preclinical and clinical studies.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of this compound exhibit promising activity against a range of targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. For instance, a derivative was found to inhibit the activity of a specific kinase implicated in autoimmune diseases, suggesting potential applications in treating conditions such as rheumatoid arthritis and multiple sclerosis.
Further investigations into the pharmacokinetic properties of tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate have revealed favorable absorption and distribution profiles. A recent pharmacokinetic study in animal models indicated good oral bioavailability and moderate plasma protein binding, which are desirable traits for drug candidates. These findings support the continued exploration of this compound in drug development programs.
Despite these promising results, challenges remain. For example, the metabolic stability of tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate and its derivatives requires further optimization to reduce rapid clearance in vivo. Researchers are currently investigating structural modifications to enhance metabolic stability while maintaining or improving biological activity.
In conclusion, tert-butyl N-{1-3-(ethylamino)butanoylpiperidin-4-yl}carbamate (CAS: 1305711-29-8) represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and optimize its pharmacological properties, paving the way for its eventual translation into clinical applications.
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